Diethyl 4-hydroxyphthalate

Übersicht

Beschreibung

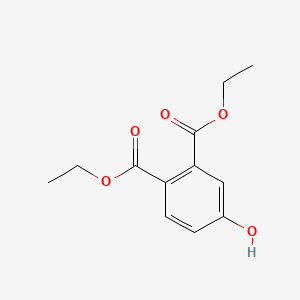

Diethyl 4-hydroxyphthalate is an organic compound with the molecular formula C₁₂H₁₄O₅. It is a diester of phthalic acid and is characterized by the presence of two ethyl groups and a hydroxyl group attached to the aromatic ring. This compound is commonly used in various industrial applications, particularly as a plasticizer to enhance the flexibility and durability of plastic products .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Diethyl 4-hydroxyphthalate can be synthesized through the esterification of 4-hydroxyphthalic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester bonds.

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous esterification processes where 4-hydroxyphthalic acid and ethanol are fed into a reactor with a catalyst. The reaction mixture is then distilled to separate the desired ester from by-products and unreacted starting materials .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of diethyl 4-oxophthalate.

Reduction: The compound can be reduced to form this compound alcohol.

Substitution: The hydroxyl group in this compound can participate in nucleophilic substitution reactions, resulting in the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and strong bases are typically employed for substitution reactions.

Major Products:

Oxidation: Diethyl 4-oxophthalate

Reduction: this compound alcohol

Substitution: Various substituted this compound derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

- Intermediate in Synthesis : DEHP serves as an important intermediate in the synthesis of more complex organic molecules. Its hydroxyl group at the 4-position enhances its reactivity, making it a valuable building block in organic synthesis.

- Chemical Reactions : The compound can participate in various chemical reactions, such as oxidation and substitution, leading to the formation of other useful derivatives.

Biology

- Biological Activity : Research indicates that DEHP may exhibit biological activities, including potential anticancer properties. Studies have shown that it can influence cellular signaling pathways and gene expression, which are vital for understanding its effects on human health.

- Endocrine Disruption : DEHP is classified as an endocrine-disrupting compound (EDC), which means it can interfere with hormonal functions. Investigations into its effects on reproductive health and development are ongoing, highlighting its significance in toxicology.

Industry

- Plasticizers : One of the primary uses of DEHP is as a plasticizer in the production of flexible polyvinyl chloride (PVC). Its ability to impart flexibility makes it essential in manufacturing medical devices, packaging materials, and toys.

- Environmental Applications : DEHP's role in environmental chemistry is also notable. It is studied for its biodegradability and environmental impact, particularly concerning its degradation products and their toxicity.

Data Tables

| Application Area | Specific Use | Notes |

|---|---|---|

| Chemistry | Intermediate for organic synthesis | Enhances reactivity due to hydroxyl group |

| Biology | Potential anticancer agent | Influences cellular signaling pathways |

| Industry | Plasticizer for PVC | Widely used in medical devices and packaging |

Case Study 1: Biodegradation Studies

Research conducted on the biodegradation of DEHP has shown promising results regarding its breakdown in anaerobic environments. Studies indicate that DEHP degrades into less harmful products, which is crucial for assessing its environmental safety .

Case Study 2: Toxicological Assessments

A series of toxicological studies have evaluated the effects of DEHP on various animal models. Findings suggest that while there are concerns regarding its endocrine-disrupting capabilities, no significant carcinogenic activity was observed in long-term studies involving dermal exposure .

Wirkmechanismus

The mechanism of action of diethyl 4-hydroxyphthalate involves its interaction with cellular receptors and enzymes. As an endocrine disruptor, it can bind to hormone receptors, interfering with normal hormonal signaling pathways. This can lead to various biological effects, including alterations in reproductive and developmental processes .

Vergleich Mit ähnlichen Verbindungen

- Dimethyl 4-hydroxyphthalate

- Dipropyl 4-hydroxyphthalate

- Diethyl 3-hydroxyphthalate

Comparison: Diethyl 4-hydroxyphthalate is unique due to its specific ester groups and hydroxyl substitution pattern, which confer distinct chemical and physical properties. Compared to dimethyl and dipropyl analogs, this compound has different solubility and reactivity profiles, making it suitable for specific industrial applications .

Biologische Aktivität

Diethyl 4-hydroxyphthalate (DEHP) is a phthalate ester that has garnered significant attention due to its biological activities and potential health impacts. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of DEHP, including its toxicity, ecological effects, and potential therapeutic applications.

This compound is categorized as a phthalate ester, which are commonly used as plasticizers. Its chemical structure can be represented as follows:

- Chemical Formula : CHO

- CAS Number : 64441-70-9

Toxicity and Endocrine Disruption

Numerous studies have highlighted the toxicological effects of DEHP, particularly its role as an endocrine-disrupting chemical (EDC). Research indicates that exposure to DEHP can lead to various health issues, including:

- Reproductive Toxicity : DEHP has been linked to male reproductive disorders, including testicular damage and reduced fertility in animal models .

- Neurotoxicity : Exposure during critical developmental periods may result in neurodevelopmental damage, affecting cognitive functions and behavior .

- Teratogenic Effects : DEHP has been classified as a teratogen, with evidence suggesting it can cause developmental abnormalities in embryos .

Ecotoxicological Impacts

The environmental persistence of DEHP raises concerns regarding its ecological effects. Studies have shown that DEHP can accumulate in aquatic organisms, leading to:

- Immunotoxicity : In zebrafish embryos, exposure to DEHP was found to activate antioxidant systems but also induced immunotoxic effects .

- Disruption of Aquatic Ecosystems : The presence of DEHP in water bodies can disrupt microbial communities and algal growth, affecting the entire aquatic food web .

Case Study 1: Neurodevelopmental Effects

A study conducted by Pastorino & Ginebreda (2021) examined the neurodevelopmental effects of phthalates on children. The findings indicated a correlation between prenatal exposure to phthalates like DEHP and adverse cognitive outcomes in early childhood .

Case Study 2: Reproductive Health

Research by Zhao et al. (2014) focused on the reproductive toxicity of phthalates in male rats. The study demonstrated that exposure to DEHP resulted in significant alterations in hormone levels and reproductive organ development, leading to impaired fertility .

Tables of Findings

The mechanisms through which DEHP exerts its biological effects involve:

Analyse Chemischer Reaktionen

Ester Hydrolysis

The ethyl ester groups undergo hydrolysis under acidic or basic conditions, forming 4-hydroxyphthalic acid. While direct data on Diethyl 4-hydroxyphthalate hydrolysis is limited, analogous reactions with diethyl phthalate (DEP) suggest:

-

Acidic Conditions : Protonation of ester carbonyl oxygen facilitates nucleophilic attack by water, yielding 4-hydroxyphthalic acid and ethanol.

-

Basic Conditions : Saponification generates the corresponding carboxylate salt.

Kinetic Comparison with DEP :

| Condition | Rate Constant (M⁻¹s⁻¹) | Reference |

|---|---|---|

| DEP (HO- ) | 2.34 × 10⁹ | |

| DEP (SO₄- ⁻) | 1.24 × 10⁸ |

The hydroxyl group in this compound may stabilize intermediates via hydrogen bonding, potentially accelerating hydrolysis compared to DEP .

Radical-Mediated Degradation

In aqueous environments, hydroxyl radicals (HO- ) and sulfate radicals (SO₄- ⁻) attack the aromatic ring or aliphatic chains:

-

HO- Reactions :

-

SO₄- ⁻ Reactions : Slower due to lower electrophilicity but follow similar pathways .

Key Degradation Products :

-

Monoethyl 4-hydroxyphthalate (via de-esterification).

-

4-Hydroxyphthalic acid.

Microbial Biodegradation

Comamonas testosteroni and other soil bacteria metabolize this compound via:

-

Esterase Activity : Sequential hydrolysis to monoethyl 4-hydroxyphthalate and 4-hydroxyphthalic acid .

-

Decarboxylation : Enzymatic conversion to protocatechuate (3,4-dihydroxybenzoate), a central intermediate in aromatic degradation pathways .

Enzymes Involved :

Oxidation of the Hydroxyl Group

The phenolic -OH group undergoes oxidation, particularly in the presence of transition metals or enzymatic systems:

-

Electrophilic Substitution : Formation of quinone derivatives.

-

Coupling Reactions : Dimerization via radical intermediates under oxidative conditions .

Esterification and Transesterification

The hydroxyl group participates in further esterification:

-

Reaction with Alkyl Halides :

-

Transesterification :

Synthetic Example :

| Reactant | Product | Catalyst | Yield |

|---|---|---|---|

| Chlorinated paraffin-52 | DOP-O-CP52 (plasticizer) | K₂CO₃ | 20.1% |

Thermal Decomposition

At elevated temperatures (>200°C), this compound undergoes:

-

Decarboxylation : Loss of CO₂, forming ethyl 4-hydroxybenzoate.

-

Ester Pyrolysis : Ethanol elimination, yielding phthalic anhydride derivatives.

Environmental Fate

Eigenschaften

IUPAC Name |

diethyl 4-hydroxybenzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O5/c1-3-16-11(14)9-6-5-8(13)7-10(9)12(15)17-4-2/h5-7,13H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XESMXDXQZBMELS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1)O)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70982642 | |

| Record name | Diethyl 4-hydroxybenzene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70982642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64139-21-5 | |

| Record name | 1,2-Diethyl 4-hydroxy-1,2-benzenedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64139-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl 4-hydroxyphthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064139215 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethyl 4-hydroxybenzene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70982642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl 4-hydroxyphthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.803 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.